molecular formula C7H15F6N2P B8228737 1-ethyl-2,3-dimethyl-2H-imidazole;hydron;hexafluorophosphate

1-ethyl-2,3-dimethyl-2H-imidazole;hydron;hexafluorophosphate

Cat. No.: B8228737
M. Wt: 272.17 g/mol
InChI Key: SDMLSTJDXJTHHR-UHFFFAOYSA-O
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Description

1-Ethyl-2,3-dimethyl-2H-imidazole;hydron;hexafluorophosphate is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2,3-dimethyl-2H-imidazole typically involves the cyclization of amido-nitriles under mild reaction conditions. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole . The inclusion of various functional groups such as arylhalides and aromatic heterocycles is possible under these conditions .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of microwave protocols and catalytic amounts of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate rapid cyclization .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3-dimethyl-2H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-alkylated imidazoles.

Mechanism of Action

The mechanism by which 1-ethyl-2,3-dimethyl-2H-imidazole exerts its effects involves interactions with molecular targets such as enzymes and cell membranes. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound’s hydrophobic and hydrophilic regions allow it to interact with lipid bilayers, disrupting cell membranes and leading to antimicrobial effects .

Properties

IUPAC Name

1-ethyl-2,3-dimethyl-2H-imidazole;hydron;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.F6P/c1-4-9-6-5-8(3)7(9)2;1-7(2,3,4,5)6/h5-7H,4H2,1-3H3;/q;-1/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMLSTJDXJTHHR-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CCN1C=CN(C1C)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F6N2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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